Here's what we can glean from its chemical structure:
-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound, meaning it contains rings with atoms other than carbon, in this case, nitrogen. Heterocyclic compounds are known for their diverse biological activities.
The molecule combines two key heterocyclic structures: pyrazole and pyrazine. Pyrazoles and pyrazines are known to have various applications in medicinal chemistry [, ]. This suggests 6-Chloro-1H-pyrazolo[3,4-b]pyrazine could be a potential candidate for further investigation in drug discovery.
Further exploration might involve:
Research into the synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine with different substituents could be undertaken to explore its potential for structure-activity relationship (SAR) studies.
Investigating the interaction of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine with various biological targets could be a promising avenue for uncovering its potential therapeutic applications.
Computational modeling techniques could be used to predict the interaction of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine with biological targets, guiding further experimental work.
6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound characterized by its molecular formula and a molecular weight of 154.56 g/mol. This compound features a unique pyrazolo structure, which is a fused bicyclic system that includes a pyrazole ring and a pyrazine ring. The presence of chlorine at the 6-position contributes to its biological activity and chemical reactivity. It has been identified as a selective allosteric inhibitor of the SHP2 protein, making it significant in medicinal chemistry, particularly in cancer research .
While specific reactions involving 6-chloro-1H-pyrazolo[3,4-b]pyrazine are not extensively detailed in the literature, it is known to participate in various synthetic pathways leading to novel derivatives. These derivatives have been evaluated for their potential biological activities, including antimicrobial and anticancer properties. The compound can undergo nucleophilic substitutions and cyclization reactions, often involving hydrazine derivatives as reagents .
6-Chloro-1H-pyrazolo[3,4-b]pyrazine exhibits significant biological activities, particularly as an allosteric inhibitor of SHP2, which is implicated in various cancers. Studies have shown that derivatives synthesized from this compound demonstrate promising antibacterial and antifungal activities against various pathogens
The primary applications of 6-chloro-1H-pyrazolo[3,4-b]pyrazine include:
The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been achieved through several methods:
Interaction studies have focused on the compound's role as an inhibitor of SHP2. Its mechanism involves binding to the allosteric site of the protein, which alters its activity and downstream signaling pathways associated with cell proliferation and survival in cancer cells. Further studies on its interactions with other proteins or enzymes could provide insights into its broader biological implications .
Several compounds share structural similarities with 6-chloro-1H-pyrazolo[3,4-b]pyrazine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
5-Chloropyrazine-2-carboxylic acid hydrazide | 848952-83-0 | 0.65 | Contains a carboxylic acid group enhancing solubility |
3-Amino-6-chloropyrazine-2-carbaldehyde | 89284-26-4 | 0.65 | Amino group may enhance biological activity |
3-Amino-6-chloropyrazine-2-carboxamide | 1125-56-0 | 0.64 | Carboxamide functionality could improve stability |
(6-Chloropyrazin-2-yl)methanamine hydrochloride | 1357945-24-4 | 0.63 | Methanamine moiety may affect reactivity |
3-Amino-6-chloro-2-pyrazinecarbonitrile | 17231-50-4 | 0.63 | Carbonitrile group may introduce different reactivity |
3-Bromo-1H-pyrazolo[3,4-b]pyrazine | 81411-68-9 | 0.68 | Bromine substitution could alter electronic properties |
6-Chloro-1H-pyrazolo[3,4-b]pyridine | 63725-51-9 | 0.57 | Different heterocyclic structure affecting activity |
Each of these compounds exhibits unique properties that can influence their biological activities and applications in medicinal chemistry compared to 6-chloro-1H-pyrazolo[3,4-b]pyrazine.
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